(S)-3-(Benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione (S)-3-(Benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione
Brand Name: Vulcanchem
CAS No.: 158257-41-1
VCID: VC0023625
InChI: InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1
SMILES: CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H15NO5
Molecular Weight: 277.27 g/mol

(S)-3-(Benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione

CAS No.: 158257-41-1

Reference Standards

VCID: VC0023625

Molecular Formula: C14H15NO5

Molecular Weight: 277.27 g/mol

(S)-3-(Benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione - 158257-41-1

CAS No. 158257-41-1
Product Name (S)-3-(Benzyloxycarbonyl)-4-isopropyl-2,5-oxazolidinedione
Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
IUPAC Name benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1
Standard InChIKey PBXWOGVKYLPBQY-NSHDSACASA-N
Isomeric SMILES CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
SMILES CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Synonyms (S)-4-(1-Methylethyl)-2,5-dioxo-3-oxazolidinecarboxylic Acid Phenylmethyl Ester;_x000B_N-Cbz-L-valine N-Carboxyanhydride;
PubChem Compound 11065729
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator